Product packaging for LY-411575 isomer 3(Cat. No.:)

LY-411575 isomer 3

Cat. No.: B1574266
M. Wt: 479.48
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Gamma-Secretase Proteolytic Activity and Substrates in Cellular Processes

Gamma-secretase is a multi-subunit protease complex embedded within the cell membrane. wikipedia.org It is classified as an intramembrane protease, meaning it cleaves its target proteins within their transmembrane domains. wikipedia.orgfrontiersin.org The core of the gamma-secretase complex consists of four key proteins: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). wikipedia.orgnih.gov Presenilin serves as the catalytic subunit, carrying out the actual cleavage of substrate proteins. researchgate.netnih.gov

The function of gamma-secretase is integral to a process known as regulated intramembrane proteolysis (RIP). frontiersin.org This process is not a random degradation of proteins, but a highly regulated mechanism that releases protein fragments from the membrane, which can then act as signaling molecules. One of the most studied functions of gamma-secretase is its role in the processing of the Amyloid Precursor Protein (APP) and the Notch receptor. frontiersin.orgnih.gov

In the case of Notch signaling, a critical pathway for cell-to-cell communication that governs cell fate decisions during development and in adult tissues, gamma-secretase cleavage releases the Notch intracellular domain (NICD). frontiersin.orgijbs.com The NICD then translocates to the nucleus and modulates the transcription of target genes. frontiersin.orgijbs.com

Gamma-secretase has a broad range of substrates beyond APP and Notch, with over 90 different proteins identified. nih.govacs.org This has led to the description of gamma-secretase as "the proteasome of the membrane". nih.govnih.gov These substrates are primarily type I transmembrane proteins, which have a single membrane-spanning segment with their N-terminus outside the cell. plos.org The diversity of its substrates means that gamma-secretase is involved in a wide array of cellular processes, including cell adhesion, migration, and signal transduction. researchgate.netijbs.com

Contextualization of Gamma-Secretase Inhibitors (GSIs) as Research Probes

Given the central role of gamma-secretase in numerous signaling pathways, researchers have developed and utilized gamma-secretase inhibitors (GSIs) as powerful tools to study its function. nih.gov By blocking the activity of the enzyme, scientists can investigate the consequences of inhibiting specific cellular pathways. nih.gov These inhibitors have been instrumental in elucidating the physiological roles of gamma-secretase and its many substrates. nih.gov

In a research setting, GSIs allow for the controlled modulation of gamma-secretase activity. This enables detailed studies into the downstream effects of inhibiting pathways like Notch signaling. nih.gov For example, the application of GSIs in cell culture or in animal models can help to determine the function of a particular gamma-secretase substrate in a specific biological context. nih.govalzforum.org

Introduction to LY-411575 and its Isomers as Investigative Tools

Within the class of gamma-secretase inhibitors, LY-411575 has been recognized as a particularly potent compound. nih.govmedchemexpress.com It has been widely used in preclinical research to probe the functions of gamma-secretase. alzforum.org LY-411575 is known to inhibit the cleavage of both APP and Notch. alzforum.orgmedchemexpress.com

The chemical synthesis of LY-411575 can result in the formation of several stereoisomers. nih.govnih.gov Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. These subtle differences in spatial arrangement can have profound effects on the biological activity of a molecule. In the case of LY-411575, its various isomers have been synthesized and studied to understand how their specific configurations influence their ability to inhibit gamma-secretase. nih.govnih.gov

Defining the Academic Role of LY-411575 Isomer 3 within the GSI Class

This compound is one of the specific stereoisomers of LY-411575. medchemexpress.comfishersci.com In academic research, it serves as a highly specific chemical probe. Its primary role is as a potent inhibitor of gamma-secretase, allowing for the investigation of the biological processes regulated by this enzyme. medchemexpress.comdcchemicals.com The availability of distinct isomers like this compound, alongside other isomers such as isomer 1 and isomer 2, provides researchers with a toolkit to dissect the structure-activity relationships of gamma-secretase inhibition. medchemexpress.comglpbio.comtargetmol.com By comparing the effects of different isomers, scientists can gain insights into the specific molecular interactions required for potent gamma-secretase inhibition.

Delineation of this compound as a Specific Stereoisomer

This compound is a distinct chemical entity with a defined three-dimensional structure. medchemexpress.comsigmaaldrich.com It is a diastereomer of the main LY-411575 compound. nih.govnih.gov The synthesis of all four possible diastereomers of LY-411575 has been described, allowing for the individual characterization of each isomer's biological activity. nih.govnih.gov The use of a less potent stereoisomer as a control in experiments with a highly potent inhibitor like LY-411575 is a common research practice. alzforum.org This allows scientists to differentiate between effects caused by the specific inhibition of the target enzyme and other, non-specific effects of the compound. While detailed information on the specific inhibitory potency of this compound compared to the other isomers is not always readily available in the public domain, its existence as a distinct, purified stereoisomer makes it a valuable tool for rigorous scientific investigation. medchemexpress.comfishersci.comdcchemicals.com

Data Tables

Table 1: Key Substrates of Gamma-Secretase in Cellular Processes

SubstratePrimary Function/PathwayReference
Amyloid Precursor Protein (APP)Precursor to the amyloid-beta peptide. wikipedia.orgijbs.com
Notch ReceptorsCell-cell communication, cell fate determination. frontiersin.orgijbs.com
ErbB4Receptor tyrosine kinase signaling. ijbs.com
CD44Cell-cell interactions, cell adhesion, migration. ijbs.com
CadherinsCell adhesion. ijbs.com
VEGFR1Angiogenesis. ijbs.com
IGF1RInsulin-like growth factor signaling. ijbs.com
MUC1Cell signaling and adhesion. ijbs.com

Properties

Molecular Formula

C26H23F2N3O4

Molecular Weight

479.48

SMILES

C[C@](/N=C(O)/[C@@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C

Synonyms

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid

Origin of Product

United States

Molecular and Cellular Mechanisms of Ly 411575 Isomer 3

Precise Gamma-Secretase Inhibition by LY-411575 Isomer 3

Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of various type-I membrane proteins. apexbt.com The complex is composed of four core proteins: presenilin (PSEN1 or PSEN2), which forms the catalytic core, nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). medchemexpress.com LY-411575 exerts its inhibitory effect by targeting this complex.

The potency of LY-411575 as a gamma-secretase inhibitor has been quantified through various in vitro assays. It demonstrates high potency with low nanomolar IC50 values, indicating that only a very small concentration of the compound is needed to inhibit 50% of the gamma-secretase activity.

Specifically, in membrane-based assays using membranes prepared from HEK293 cells expressing APP, LY-411575 exhibits an IC50 value of 0.078 nM. apexbt.commedchemexpress.comselleckchem.comtargetmol.com In cell-based assays, which provide a more physiologically relevant context, the IC50 value is similarly potent at 0.082 nM. apexbt.commedchemexpress.comselleckchem.comtargetmol.com Further studies in CHO cells overexpressing human APP751 showed that LY-411575 reduced amyloid beta-40 (Aβ40) and amyloid beta-42 (Aβ42) levels with EC50 values of 0.114 nM and 0.135 nM, respectively. selleckchem.com

Interactive Data Table: IC50/EC50 Values of LY-411575

Assay Type Cell Line Target IC50/EC50 (nM) Reference
Membrane-based HEK293 γ-secretase 0.078 apexbt.commedchemexpress.comselleckchem.comtargetmol.com
Cell-based HEK293 γ-secretase 0.082 apexbt.commedchemexpress.comselleckchem.comtargetmol.com
Cell-based CHO Aβ40 production 0.114 selleckchem.com
Cell-based CHO Aβ42 production 0.135 selleckchem.com
Cell-based HEK293 Notch S3 cleavage 0.39 apexbt.commedchemexpress.comselleckchem.comtargetmol.com

The amyloidogenic pathway of APP processing is a key target in Alzheimer's disease research. openaccessjournals.com In this pathway, APP is sequentially cleaved by beta-secretase and then gamma-secretase, leading to the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42. openaccessjournals.com An accumulation of these peptides is a hallmark of Alzheimer's disease.

LY-411575 directly interferes with this process by inhibiting the gamma-secretase cleavage of the APP C-terminal fragment (C99). openaccessjournals.com This inhibition effectively reduces the production of both Aβ40 and Aβ42. selleckchem.comselleckchem.com Chronic administration of LY-411575 has been shown to decrease brain and plasma Aβ levels in transgenic mouse models of Alzheimer's disease. alzforum.orgnih.gov

Research indicates that LY-411575 is a non-selective, or "broad-spectrum," gamma-secretase inhibitor. nih.gov This means it does not discriminate significantly between the different isoforms of the gamma-secretase complex, which can contain either PSEN1 or PSEN2 as the catalytic subunit and either APH1A or APH1B as a supporting subunit. nih.gov Studies have shown that LY-411575 inhibits all four potential gamma-secretase complexes with similar low nanomolar potencies. nih.gov The compound is believed to act as a transition-state analog inhibitor, targeting the catalytic site within the presenilin subunit. researchgate.net

Mechanistic Interplay with Amyloid Precursor Protein (APP) Processing and Aβ Production

Inhibition of Notch Receptor Cleavage by this compound

The Notch signaling pathway is a highly conserved pathway crucial for cell-cell communication, regulating processes such as cell proliferation, differentiation, and apoptosis. nih.gov Gamma-secretase plays a pivotal role in this pathway by cleaving the Notch receptor. nih.gov

Activation of the Notch receptor requires a series of proteolytic cleavages. Following ligand binding, the receptor is cleaved at the S2 site, generating a membrane-bound fragment. This fragment is then a substrate for gamma-secretase, which performs the S3 cleavage within the transmembrane domain. researchgate.netnih.gov This final cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm. nih.gov

LY-411575 potently inhibits this S3 cleavage. medchemexpress.comselleckchem.comtargetmol.comselleckchem.com In HEK293 cells engineered to express a truncated form of Notch (NΔE), LY-411575 was found to inhibit the production of NICD with an IC50 value of 0.39 nM. apexbt.commedchemexpress.comselleckchem.com This demonstrates that LY-411575 blocks a critical step in the activation of the Notch signaling pathway.

The suppression of NICD release has significant downstream molecular consequences. Once released, NICD translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) to activate the transcription of Notch target genes. nih.gov

By blocking NICD production, LY-411575 prevents the activation of these target genes. This has been shown to have profound effects on cell fate. For example, inhibition of Notch signaling by LY-411575 has been observed to induce apoptosis in certain cancer cells and to promote goblet cell differentiation in the intestine. bio-gems.comnih.govcellgs.com It also affects the development of lymphocytes. alzforum.orgnih.gov These effects are a direct result of the suppression of NICD-mediated transcription.

Influence on Notch Pathway-Regulated Gene Expression (e.g., HES1)

The inhibition of the Notch signaling pathway by this compound directly affects the transcription of Notch target genes. nih.gov Among the most critical and well-studied of these target genes is the Hairy and Enhancer of Split 1 (HES1) gene. frontiersin.orgresearchgate.net HES1 is a basic helix-loop-helix (bHLH) transcription factor that acts as a primary effector and a repressor of other genes, playing a pivotal role in processes such as neurogenesis, somitogenesis, and the maintenance of stem and progenitor cells by preventing premature differentiation. frontiersin.orgresearchgate.net

Studies have explicitly shown that treatment with LY-411575 leads to the suppression of HES1 expression. In a study investigating the effects of LY-411575 on osteoclast differentiation, the compound was found to potently suppress the Notch/HES1 signaling axis. nih.gov This inhibition was a key mechanism in preventing the formation of osteoclasts, the cells responsible for bone resorption. The study demonstrated that LY-411575 suppressed the induction of NFATc1, a master regulator of osteoclastogenesis, by inhibiting the Notch/HES1 pathway. nih.gov

Similarly, research on human bone marrow skeletal (mesenchymal) stem cells (hBMSCs) revealed that LY-411575 treatment significantly inhibited osteoblastic differentiation. nih.gov Global gene expression profiling of these cells after exposure to the inhibitor identified changes in multiple signaling pathways, including the Notch pathway. This analysis confirmed the decreased expression of genes associated with tissue development as a consequence of Notch inhibition. nih.gov

The table below summarizes research findings on the effect of LY-411575 on the expression of HES1 and other related genes.

Cell TypeTreatmentKey Gene Expression ChangesObserved Cellular EffectReference
Bone marrow macrophages (Osteoclast precursors)LY-411575Suppressed HES1 expressionInhibited osteoclast differentiation and bone resorption nih.gov
Human Bone Marrow Skeletal (Mesenchymal) Stem Cells (hBMSCs)LY-411575Decreased expression of osteoblast-specific genesAttenuated osteoblast differentiation and ectopic bone formation nih.gov
Immature lymphocytesLY-411575Not specifiedBlocked transition from immature to mature T and B cells alzforum.org

Preclinical Investigation and Biological Implications in Research Models

In Vitro Studies Utilizing LY-411575 Isomer 3

Application in Cell-Based Assays for Gamma-Secretase Activity Profiling

LY-411575 is a potent inhibitor of γ-secretase, a multi-subunit protease complex. apexbt.com In vitro studies have extensively used LY-411575 to characterize the activity of this enzyme. Cell-based assays are a primary method for this purpose. For instance, in human embryonic kidney (HEK293) cells engineered to express amyloid precursor protein (APP), LY-411575 demonstrated a half-maximal inhibitory concentration (IC50) of 0.082 nM for the production of amyloid-beta (Aβ) peptides. apexbt.comselleckchem.com Similarly, in membrane-based assays, the IC50 value was found to be 0.078 nM. apexbt.comselleckchem.com These assays typically involve treating intact cells with varying concentrations of the inhibitor and then measuring the levels of γ-secretase cleavage products, such as Aβ or the Notch intracellular domain (NICD). apexbt.com The potent and specific inhibition of γ-secretase by LY-411575 makes it a valuable tool for profiling the enzyme's activity in different cellular contexts. apexbt.comselleckchem.com

Table 1: Inhibitory Activity of LY-411575 in In Vitro Assays

Assay Type Cell Line Target IC50 Value Reference
Cell-Based HEK293 expressing APP Aβ Production 0.082 nM apexbt.comselleckchem.com
Membrane-Based HEK293 expressing APP γ-secretase 0.078 nM apexbt.comselleckchem.com

Modulation of Cell Proliferation and Apoptosis in Preclinical Cell Lines

LY-411575 has been shown to influence cell proliferation and induce apoptosis, or programmed cell death, in various preclinical cell lines, often through its inhibition of the Notch signaling pathway. apexbt.commedchemexpress.com In Kaposi's sarcoma (KS) tumor cells, both primary and immortalized, treatment with LY-411575 led to the induction of apoptosis by blocking Notch activation. apexbt.commedchemexpress.com Furthermore, in SLK cells, a model for Kaposi's sarcoma, the compound was observed to cause G2/M growth arrest. medchemexpress.com The modulation of these fundamental cellular processes highlights the potential of targeting the γ-secretase/Notch pathway in diseases characterized by excessive cell growth.

Studies in triple-negative breast cancer (TNBC) cells have shown that co-treatment with LY411575 and the histone deacetylase inhibitor SAHA significantly mediates apoptosis, generates cellular reactive oxygen species, and depolarizes mitochondria. nih.gov Similarly, in diffuse large B-cell lymphoma (DLBCL) cell lines of the activated B-cell (ABC) subtype, inhibiting STAT3, a downstream target of pathways that can be influenced by Notch signaling, has been shown to inhibit cell proliferation and trigger apoptosis. nih.gov

Investigation of Notch Pathway Dependency in Cancer Cell Models (e.g., T-ALL, NSCLC)

The dependency of certain cancers on the Notch signaling pathway for their growth and survival has made this pathway a key area of investigation. LY-411575 has been instrumental in these studies. In T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 gene are common, γ-secretase inhibitors like LY-411575 have been evaluated for their therapeutic potential. nih.govmdpi.com In vitro studies have demonstrated that these inhibitors can decrease T-ALL cell viability, although this can be a slow process. nih.gov Research has also focused on optimizing dosing regimens to achieve anti-tumor efficacy by balancing potent Notch inhibition with tolerability. nih.gov

In non-small cell lung cancer (NSCLC), Notch signaling is implicated in tumor initiation and progression. d-nb.info Preclinical studies have utilized LY-411575 as one of the pharmacological tools to block Notch signaling. frontiersin.org Research has shown that treatment with LY-411575 can arrest the growth of KrasG12V-driven NSCLCs, which is associated with the inhibition of HES1 expression, a downstream target of Notch. sigmaaldrich.com These findings underscore the utility of LY-411575 in exploring the Notch pathway's role in the pathobiology of various cancers. frontiersin.org

Role in Epithelial-Mesenchymal Transition (EMT) Studies via Notch Signaling Inhibition

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased migration, invasion, and therapeutic resistance in cancer. d-nb.info The Notch signaling pathway is a known regulator of EMT. researchgate.net LY-411575 has been used in vitro to investigate the role of Notch inhibition in reversing or preventing EMT.

In a study on triple-negative breast cancer cells, it was hypothesized that the histone deacetylase inhibitor SAHA facilitates EMT through the activation of the Notch pathway. nih.gov The use of LY411575 in combination with SAHA was explored to block this effect, demonstrating that inhibiting the canonical Notch pathway could enhance the efficacy of SAHA. nih.gov In retinal pigment epithelial (RPE) cells, LY411575 was shown to significantly attenuate TGF-β1-induced EMT by inhibiting Notch signaling activation. researchgate.net These studies highlight the role of LY-411575 as a research tool to dissect the molecular mechanisms linking Notch signaling to the complex process of EMT. nih.govresearchgate.net

Mechanistic Exploration in Viral Replication Models (e.g., HCV)

Beyond its applications in cancer research, LY-411575 has been investigated for its potential role in modulating viral replication, particularly for the Hepatitis C virus (HCV). nih.gov The maturation of the HCV core protein, which is essential for the formation of infectious viral particles, is dependent on cleavage by a host enzyme called signal peptide peptidase (SPP). nih.gov SPP belongs to the same family of proteases as presenilin, a component of the γ-secretase complex.

In a screening of presenilin inhibitors, LY411575 was identified as the most potent inhibitor of the SPP-dependent cleavage of the HCV core protein. nih.gov Treatment of HCV-infected cells with LY411575 resulted in a dose-dependent impairment of the production of both intracellular core protein and infectious viral particles in the supernatant, with a half-maximal inhibitory concentration (IC50) of 0.27 μM. nih.gov Interestingly, LY411575 did not affect intracellular HCV RNA levels in subgenomic replicon cells, suggesting its effect is on viral particle production rather than RNA replication. nih.gov These findings indicate that LY411575 can be a valuable tool for studying the host-virus interactions involved in HCV propagation.

Assessment of Cellular Differentiation Pathways in Cultured Cells

The Notch signaling pathway is a critical regulator of cell fate decisions and differentiation in various tissues. alzforum.org By inhibiting this pathway, LY-411575 has been used to study its influence on cellular differentiation processes in vitro. Chronic treatment with LY-411575 has been shown to alter lymphopoiesis and intestinal cell differentiation. invivochem.cn Specifically, it can block the transition of certain immature lymphocytes to their differentiated state. alzforum.org

In Vivo Studies (Non-Human Animal Models) with LY-411575

LY-411575, a potent γ-secretase inhibitor, has been the subject of extensive preclinical investigation in various non-human animal models to elucidate its biological effects. These studies have provided critical insights into its potential therapeutic applications and the physiological roles of the pathways it modulates, primarily the cleavage of amyloid precursor protein (APP) and Notch signaling.

In transgenic mouse models of Alzheimer's disease, LY-411575 has demonstrated a significant ability to reduce the levels of amyloid-beta (Aβ) peptides, which are central to the pathology of the disease. nih.govnih.govcapes.gov.br Specifically, in TgCRND8 mice, which overexpress a mutant form of human APP, oral administration of LY-411575 led to a dose-dependent decrease in both brain and plasma concentrations of Aβ40 and Aβ42. apexbt.comalzforum.org Studies in Tg2576 mice, another Alzheimer's model, also showed that LY-411575 effectively reduces Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF). oup.com The compound was found to reduce the rate of cerebral amyloid angiopathy (CAA) progression in these mice. oup.com Similarly, in APPswe/PS1dE9 mice, daily oral administration of LY-411575 for three weeks resulted in a significant reduction of both Aβ40 and Aβ42 plasma levels. researchgate.net The mechanism underlying this effect is the inhibition of γ-secretase, an enzyme essential for the final cleavage of APP that produces Aβ peptides. nih.govnih.govcapes.gov.br

Table 1: Effects of LY-411575 on Amyloid-Beta Levels in Transgenic Mice

Table 2: Immunological Effects of LY-411575 in Murine Models

A consistent finding in animal studies with LY-411575 is its significant impact on the gastrointestinal tract, again stemming from the inhibition of Notch signaling. nih.govnih.govcapes.gov.br In mice, treatment with LY-411575 leads to a notable increase in the number of mucin-producing goblet cells in both the small and large intestines, a condition known as goblet cell metaplasia or hyperplasia. alzforum.orgbiorxiv.org This alteration in cell fate, where proliferative crypt cells differentiate into goblet cells, highlights the role of Notch in maintaining the balance of secretory and absorptive cell lineages in the intestinal epithelium. aacrjournals.orgcaymanchem.com In some cases, higher doses of LY-411575 led to more severe changes in intestinal morphology, including epithelial erosion and inflammation. biorxiv.org These effects were reversible upon cessation of treatment. mdpi.com

Table 3: Gastrointestinal Effects of LY-411575 in Animal Studies

The critical role of Notch signaling in cell proliferation, differentiation, and survival has prompted the investigation of LY-411575 in various cancer models. In xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), a malignancy often driven by activating Notch mutations, γ-secretase inhibitors have been explored as a therapeutic strategy. haematologica.org Similarly, in breast cancer xenograft models, combining LY-411575 with other targeted therapies like trastuzumab has been shown to delay tumor recurrence. Studies in Kaposi's sarcoma have demonstrated that LY-411575 can induce apoptosis in tumor cells by blocking Notch activation. Furthermore, research in adenoid cystic carcinoma has suggested that Notch inhibition can suppress tumor growth and sensitize cancer stem-like cells to radiation. These studies indicate that by targeting the Notch pathway, LY-411575 has potential applications in oncology, particularly in cancers dependent on this signaling pathway.

The development of resistance to targeted therapies is a significant challenge in oncology. In the context of Notch inhibition, studies using animal models have begun to elucidate mechanisms of resistance. For instance, in T-ALL xenograft models, resistance to Notch inhibitors can emerge through various molecular pathways. One identified mechanism involves the loss of function of PTEN, a tumor suppressor gene, which can lead to the development of resistance to γ-secretase inhibitors. haematologica.org Another study on T-ALL xenografts showed that resistance to a NOTCH1-targeted antibody could develop through the selection of clones with mutations in the NOTCH1 gene itself, rendering the antibody ineffective. In breast cancer models, upregulation of the IGF-1R pathway has been implicated in conferring resistance to trastuzumab, a resistance that can be delayed by co-administration of LY-411575. These findings are crucial for developing strategies to overcome or prevent resistance to Notch-targeted therapies in clinical settings.

Chemical Synthesis and Structure Activity Relationship Sar of Ly 411575 Isomer 3

Synthetic Methodologies for LY-411575 and its Diastereoisomers

The creation of LY-411575, a molecule with three stereocenters, necessitates sophisticated synthetic strategies to isolate the desired diastereomer, which has been identified as the most biologically active form.

The need for significant quantities of LY-411575 for pharmacological studies has driven the development of efficient, large-scale synthesis methods. Early syntheses reported in patents were found to be inadequate for producing multigram amounts, facing challenges such as inefficient synthesis of the core dibenzazepinone structure and the necessity for preparative chiral high-performance liquid chromatography (HPLC) for separation. nih.gov

Table 1: Comparison of Multigram Synthesis Approaches for LY-411575

Method Key Feature Overall Yield Separation Technique Reference
Fauq et al. (2007) Avoidance of chiral HPLC 13.6% Flash silica (B1680970) gel chromatography nih.gov
Guo et al. (2017) Early resolution of intermediates 35% Classical resolution with chiral acid jlu.edu.cn

Achieving the correct stereochemistry is paramount for the biological activity of LY-411575. Enantioselective strategies aim to create the specific stereoisomers with high purity. One such strategy involves an asymmetric Henry reaction of bromonitromethane (B42901) with an aromatic aldehyde, catalyzed by a copper(II) complex with an Evans bis(oxazoline) ligand. thieme-connect.com This reaction generates key intermediates with high enantioselectivity (>90% enantiomeric excess). thieme-connect.com

To definitively assess the biological activity of each isomer, all four diastereomers of LY-411575 were synthesized in enantiomerically pure form starting from the resolved (S)- and (R)-aminolactams. nih.govnih.gov This allowed for the unambiguous assignment of the most active configuration.

Table 2: Enantioselective Methods in LY-411575 Synthesis

Method Target Intermediate/Step Chiral Reagent/Catalyst Achieved Purity (ee) Reference
Asymmetric Henry Reaction Mandelamide side chain Copper(II) / Evans bis(oxazoline) ligand >90% thieme-connect.com
Crystallization-Induced Dynamic Resolution (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one Boc-d-phenylalanine 98.5% researchgate.net
Classical Resolution (±)-7-amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one D-(+)-2 methyl benzoyl tartaric acid 99% jlu.edu.cn

The dibenzo[b,d]azepin-6-one core is a key structural scaffold for LY-411575 and its analogues. researchgate.netepdf.pub Derivatization of this scaffold is a common strategy to explore the structure-activity relationship and develop new compounds. Efficient methods for synthesizing this seven-membered lactam ring system have been developed, including palladium-catalyzed intramolecular arylation of enolates. acs.org

Research has also focused on synthesizing a variety of 7- to 10-membered lactams based on an intramolecular Staudinger–aza-Wittig reaction, which has been applied to the creation of LY-411575 analogues. researchgate.net These efforts aim to understand how modifications to the core ring structure and its substituents impact biological activity.

Enantioselective Synthesis Strategies and Stereochemical Control

Stereochemical Attributes of LY-411575 Isomer 3

The specific three-dimensional arrangement of atoms in LY-411575 is critical to its function as a γ-secretase inhibitor. The molecule's stereochemistry includes both central chirality at the amino acid and mandelic acid residues, and axial chirality inherent to the dibenzazepinone nucleus.

The absolute configuration of the most potent isomer, LY-411575, was determined to be (S,S,S). nih.gov This assignment was made by synthesizing all four possible diastereomers and comparing their activity in γ-secretase assays. nih.gov The isomer exhibiting the highest inhibitory activity was confirmed to be LY-411575. nih.gov The synthesis of the key intermediate, (S,S)-7-amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, and its confirmation via X-ray crystallography have been crucial in establishing the absolute stereochemistry of the final compound. lookchem.comtaylorandfrancis.com This stereochemical purity is essential, as the other diastereomers show significantly reduced or no biological activity.

Studies have revealed that the chiral amine intermediate of LY-411575 is highly resistant to racemization. lookchem.com This unusual stability is not simply due to a high rotational barrier but is attributed to a chirality transfer mechanism from the inherent axial chirality of the dibenzazepinone core to the stereogenic center at C7. lookchem.com This finding has led to the proposal that molecules in this class should be drawn in a way that explicitly displays their axial chirality to accurately represent their structure. lookchem.com The investigation of the atropisomeric properties of this scaffold and its eight-membered ring analogues (dibenzo[b,d]azocin-6-ones) is an active area of research. nii.ac.jp

Absolute Configuration Determination and its Significance for Biological Activity

Structure-Activity Relationship (SAR) Studies Related to LY-411575

The development and optimization of LY-411575 and its analogs have been guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in elucidating the molecular features necessary for potent gamma-secretase inhibition and in understanding the structural basis for its effects on Notch signaling.

The potent inhibitory activity of LY-411575 against γ-secretase is attributed to specific structural motifs that interact with the enzyme complex. LY-411575 is a highly potent inhibitor of γ-secretase, with IC50 values of 0.078 nM in membrane-based assays and 0.082 nM in cell-based assays. apexbt.comresearchgate.net

Key structural components contributing to its high affinity include:

The Dibenzazepine (B1670418) Moiety : This bulky, hydrophobic group is a critical component for activity. Modifications to this core structure, such as those seen in the development of LY-411575 from earlier dipeptide analogues like DAPT, led to a significant increase in potency. nih.gov The dibenzazepine-like moiety is thought to interact with the presenilin subunit of the γ-secretase complex. scbt.com

The (2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl Group : The 3,5-difluoromandelic acid portion of the molecule is crucial for its inhibitory action. tandfonline.com This group, along with the L-alaninamide linker, positions the molecule effectively within the active site of the enzyme.

Stereochemistry : The specific stereochemistry of LY-411575 is paramount for its potent γ-secretase inhibition. Its diastereoisomer, for instance, is significantly less potent, with one study reporting it to be 180 to 2000 times less active, depending on the assay. researchgate.net This highlights the precise three-dimensional arrangement required for optimal interaction with the target. An improved chemical synthesis method has been developed to produce multigram quantities of LY-411575 without the need for chiral chromatography, which speaks to the importance of obtaining the correct isomer. nih.gov

Molecular dynamics studies have suggested that LY-411575, due to its elongated and bulky structure, can penetrate deeply into the active site tunnel of γ-secretase. researchgate.net It binds to the more mobile parts of the presenilin structure. nih.govbiorxiv.org

A significant aspect of the SAR of LY-411575 is its potent inhibition of Notch receptor processing, a known on-target effect of many γ-secretase inhibitors. nih.gov The structural features responsible for inhibiting amyloid-β (Aβ) production also confer potent inhibition of Notch S3 cleavage, with an IC50 value of 0.39 nM. apexbt.commedchemexpress.com

Studies have shown that the same structural elements critical for γ-secretase inhibition in the context of Aβ are also responsible for the inhibition of Notch signaling. cellgs.com The inhibition of Notch processing by LY-411575 has been demonstrated to induce changes in cell differentiation in vivo. apexbt.comnih.gov

The non-selective inhibition of both Aβ and Notch cleavage by compounds like LY-411575 is a direct consequence of both substrates being processed by the same enzyme, γ-secretase. The active site-directed nature of LY-411575 does not allow for significant discrimination between the two substrates. researchgate.netscbt.com

The SAR data from LY-411575 and related compounds have provided key principles for the rational design of new analogues. The goal of these efforts has often been to either enhance potency or to develop "Notch-sparing" γ-secretase modulators that selectively reduce Aβ42 production without significantly affecting Notch cleavage.

Key design principles include:

Modification of the Dibenzazepine Core : While the dibenzazepine moiety is crucial, slight modifications can be explored to fine-tune the compound's properties.

Alterations to the Linker and N-terminal Group : The L-alaninamide linker and the difluoromandelic acid group are critical for potency. tandfonline.com However, exploring different amino acid linkers or alternative N-terminal caps (B75204) could potentially modulate the inhibitor's interaction with the enzyme and its substrates.

Focus on Allosteric Modulation : Given the challenges with active site inhibitors that also block Notch, a rational design approach could focus on developing allosteric modulators. These compounds would bind to a site on the γ-secretase complex other than the active site, subtly altering its conformation to favor the production of shorter, less amyloidogenic Aβ peptides over Aβ42, while potentially having a lesser impact on Notch processing.

The development of analogues based on the LY-411575 scaffold has been an active area of research, with the aim of creating compounds with improved therapeutic profiles. acs.orgresearchgate.net

Advanced Research Methodologies and Techniques Employed with Ly 411575 Isomer 3

Biochemical and Biophysical Assays for Enzyme Kinetics and Substrate Processing

Biochemical and biophysical assays are fundamental in characterizing the interaction between LY-411575 and its primary target, the γ-secretase enzyme complex. apexbt.com These assays allow for the precise measurement of enzyme inhibition and the processing of its key substrates, Amyloid Precursor Protein (APP) and Notch. selleckchem.comselleckchem.com

Researchers utilize both membrane-based and cell-based assays to determine the potency of LY-411575. In a typical membrane-based assay, membranes are prepared from cells engineered to overexpress APP, such as Human Embryonic Kidney (HEK293) cells. apexbt.comselleckchem.comtargetmol.com These isolated membranes, containing the active γ-secretase enzyme, are then treated with varying concentrations of LY-411575. selleckchem.comtargetmol.com The inhibitory activity is quantified by measuring the production of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42. targetmol.com

Cell-based assays provide a more physiologically relevant context. In this approach, intact HEK293 cells expressing either APP or a Notch derivative (NΔE) are incubated with the inhibitor. selleckchem.comtargetmol.com The effect of the compound on substrate processing is then determined by measuring the levels of Aβ peptides secreted into the conditioned medium or by analyzing the cleavage of the Notch receptor. selleckchem.comtargetmol.com The concentration at which the inhibitor reduces enzyme activity by 50% (IC50) is a key parameter derived from these experiments. apexbt.comtargetmol.com For LY-411575, these assays have demonstrated potent, low nanomolar inhibition of γ-secretase. apexbt.comselleckchem.comtargetmol.com

Table 1: IC50 Values of LY-411575 in Various Enzyme Assays

Assay Type Target/Substrate Cell Line IC50 Value Reference(s)
Membrane-Based γ-secretase (APP) HEK293 0.078 nM apexbt.comselleckchem.comtargetmol.com
Cell-Based γ-secretase (APP) HEK293 0.082 nM apexbt.comselleckchem.comtargetmol.com

These kinetic assays are crucial for understanding the potency and selectivity of inhibitors like LY-411575, providing foundational data for its use as a research tool. mdpi.comnih.gov

Molecular and Cell Biology Techniques (e.g., Western Blotting, Flow Cytometry, Gene Expression Analysis)

A variety of molecular and cell biology techniques have been instrumental in dissecting the cellular consequences of γ-secretase inhibition by LY-411575.

Western Blotting: This technique is extensively used to detect and quantify changes in protein levels following treatment with LY-411575. For instance, to assess the inhibition of the Notch signaling pathway, cells are lysed, and the proteins are separated by gel electrophoresis (e.g., 4-12% NuPAGE gel). selleckchem.comselleckchem.comtargetmol.com A specific antibody that recognizes the cleaved, active form of Notch, known as the Notch intracellular domain (NICD), is used to visualize the extent of inhibition. selleckchem.comselleckchem.comtargetmol.com The reduction in the NICD fragment is then quantified using densitometry. apexbt.comtargetmol.com Similarly, Western blotting can be employed to measure the reduction in APP metabolites. medchemexpress.com

Flow Cytometry: This powerful technique is used to analyze cellular characteristics, such as cell cycle distribution and apoptosis. In studies involving LY-411575, cells are treated with the compound, permeabilized, and stained with fluorescent dyes like Propidium Iodide (PI), which binds to DNA. selleckchem.comtargetmol.com By measuring the fluorescence intensity of a large population of cells, researchers can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). selleckchem.comtargetmol.com Flow cytometry is also used to assess apoptosis through kits like the Annexin V staining assay. selleckchem.comtargetmol.com Furthermore, it has been applied to study the effects of LY-411575 on the maturation of lymphocyte populations by analyzing cell surface markers (e.g., CD4, CD8, CD44, CD25), demonstrating the compound's impact on immune cell development. alzforum.org

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in the expression of specific genes in response to LY-411575. medchemexpress.comgoogle.com For example, studies have used this method to evaluate the expression of osteoclast-specific genes to understand the compound's effect on bone cell differentiation. nih.gov In other models, such as studies on hair cell generation, TaqMan qRT-PCR has been used to measure the induction of specific transcription factors like Atoh1. google.com This analysis provides insight into how the inhibition of signaling pathways like Notch translates into changes at the level of gene transcription. nih.govepo.org

Table 2: Application of Molecular and Cell Biology Techniques in LY-411575 Research

Technique Application Cell/Model System Findings/Purpose Reference(s)
Western Blotting Detection of NICD HEK293 cells expressing NΔE Quantify inhibition of Notch cleavage selleckchem.comselleckchem.comtargetmol.com
Assessment of Aβ reduction HEK293 cells expressing APP Measure inhibition of γ-secretase activity medchemexpress.com
Analysis of Oct4 expression A549 and H460 cells Assess impact on stemness factors medchemexpress.com
Flow Cytometry Cell cycle analysis Cultured cells Determine effects on cell proliferation (e.g., G2/M arrest) selleckchem.comtargetmol.com
Apoptosis assay Kaposi's sarcoma cells Quantify induced cell death selleckchem.comtargetmol.com
Lymphocyte differentiation Mouse thymocytes/splenocytes Analyze impact on immune cell maturation alzforum.org
Gene Expression Analysis (qRT-PCR) Antimalarial activity Huh7 cells Assess changes in Plasmodium berghei gene expression medchemexpress.com
Hair cell generation Otic spheres Measure induction of Atoh1 gene expression google.com

Advanced Microscopy and Imaging for Cellular Morphology and Pathway Visualization

Advanced microscopy techniques are employed to visualize the structural and functional changes in cells and tissues resulting from treatment with LY-411575. Histological analysis of tissues from treated animal models allows for the examination of cellular architecture. For instance, studies have used this method to observe significant alterations in intestinal morphology, specifically an increase in the number of goblet cells, which points to the role of Notch signaling in intestinal cell differentiation. alzforum.orgnih.gov

In more targeted applications, immunofluorescence microscopy is used to visualize specific proteins and cellular components. An example includes the immunodetection of Green Fluorescent Protein (GFP) in transgenic zebrafish embryos treated with LY-411575. medchemexpress.com In these models, where GFP expression is driven by a specific promoter (e.g., ascl1b), imaging allows researchers to trace cell lineages and visualize how Notch inhibition by LY-411575 affects cell fate decisions during development. medchemexpress.com While the full range of advanced imaging techniques like FRET and FLIM has been developed for cellular imaging, their specific application in studies of LY-411575 is not yet broadly documented in the literature. cellularimaging.nl

Proteomics and Metabolomics Approaches to Elucidate Pathway Perturbations

To gain a broader understanding of the systemic effects of LY-411575, proteomics and metabolomics approaches can be utilized. These methods allow for the large-scale study of proteins and metabolites, respectively, providing a snapshot of the cellular state following pathway perturbation.

A key proteomics technique relevant to the study of γ-secretase inhibitors involves the use of photoaffinity labeling probes. mdpi.com Researchers have developed probes based on the LY-411575 chemical scaffold. mdpi.com These probes contain a photo-reactive group (like phenyldiazirine) and a tag (like biotin). mdpi.com When introduced to a cellular system, the LY-411575 analogue binds to its target, γ-secretase. Upon photoactivation, the probe covalently crosslinks to the enzyme and any closely associated proteins. The biotin (B1667282) tag then allows for the isolation of this protein complex, which can be identified and characterized by mass spectrometry. mdpi.com This approach is invaluable for confirming drug targets and discovering new, previously unknown binding partners or components of the γ-secretase complex, thereby elucidating broader pathway perturbations. mdpi.comhku.hk

While detailed metabolomics studies specifically investigating LY-411575 isomer 3 are not extensively reported, such an approach would be powerful in identifying downstream metabolic changes that occur as a result of γ-secretase inhibition, offering a more complete picture of the compound's biological impact.

Comparative Analysis and Derivative Research

Comparative Efficacy and Selectivity of LY-411575 with Other Gamma-Secretase Inhibitors (e.g., DAPT, Semagacestat)

LY-411575 is recognized as a highly potent inhibitor of the γ-secretase enzyme. bio-gems.comopenaccessjournals.comnih.gov Its efficacy, particularly in reducing the production of amyloid-beta (Aβ) peptides, has been extensively compared with other GSIs such as DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) and Semagacestat (LY-450139). openaccessjournals.comnih.gov

In terms of potency, LY-411575 demonstrates superior activity, with reported IC₅₀ values of 0.078 nM in membrane-based assays and 0.082 nM in cell-based assays for γ-secretase inhibition. selleckchem.com Studies have consistently shown it to be more potent in Aβ reduction than both DAPT and Semagacestat. alzforum.org Further analysis of its biphasic dose-response curve—a characteristic where it can activate the enzyme at low concentrations and inhibit it at high concentrations—reveals that LY-411575 has the lowest EC₅₀ (activation) and IC₅₀ (inhibition) values when compared to DAPT and Semagacestat, underscoring its high potency. biorxiv.orgnih.govmdpi.com

However, a critical parameter for GSIs is their selectivity for the amyloid precursor protein (APP) over other substrates, most notably the Notch receptor. The inhibition of Notch processing is linked to significant toxicities. nih.gov In this regard, LY-411575 exhibits limited selectivity. It inhibits Notch cleavage with an IC₅₀ of 0.39 nM. selleckchem.com A common measure of selectivity is the ratio of the EC₅₀ for Notch inhibition to the EC₅₀ for Aβ reduction. For LY-411575, this ratio is approximately 0.9, indicating virtually no selectivity. alzforum.orgresearchgate.net This lack of selectivity is shared by DAPT (ratio of 0.5) and Semagacestat (ratio of 0.8), classifying them as broad-spectrum inhibitors. researchgate.netnih.gov In contrast, second-generation inhibitors like Begacestat (GSI-953) were developed to have much greater selectivity, with a Notch/APP ratio of about 16.8. alzforum.org

Structurally, LY-411575, DAPT, and Semagacestat share a similar dipeptide backbone and overlap closely in three-dimensional space. biorxiv.orgnih.gov Their differences lie in the molecular volume and flexibility of their terminal aromatic rings. biorxiv.orgnih.gov LY-411575 possesses a bulky end group that is thought to anchor it more firmly within a binding cavity on the presenilin subunit of γ-secretase, making it more resistant to displacement. biorxiv.org Semagacestat, being the smallest of the three, has a comparatively smaller impact on the conformational structure of the enzyme. biorxiv.orgnih.gov

Development and Preclinical Evaluation of LY-411575 Analogues and Derivatives

Given the potent activity but poor selectivity of LY-411575, significant research has focused on developing analogues and derivatives with improved therapeutic profiles. researchgate.net The primary goals of these medicinal chemistry efforts have been to enhance selectivity for APP over Notch and to improve metabolic stability and other drug-like properties.

The chemical scaffold of LY-411575 also served as the starting point for other distinct inhibitor series. For instance, the potent and selective GSI known as RO4929097 was developed from the same primary dibenzazepinone core structure as LY-411575. researchgate.net These preclinical evaluations typically involve a cascade of assays, starting with in vitro enzymatic and cell-based tests to determine potency (IC₅₀) and selectivity, followed by in vivo studies in animal models to assess efficacy and establish a potential therapeutic window. researchgate.net

Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Models

The potent biological activity of LY-411575 has prompted investigations into its use in combination with other therapeutic agents, primarily in preclinical models of cancer and Alzheimer's disease.

In oncology, the rationale for using GSIs stems from the critical role of the Notch signaling pathway in many cancers. Preclinical studies have explored combining GSIs with established cancer therapies to achieve synergistic effects.

Breast Cancer : In xenograft models of ErbB-2-positive breast cancer, LY-411575, when combined with agents like trastuzumab or lapatinib, helped prevent or reduce tumor recurrence and could partially reverse trastuzumab resistance. nih.gov In triple-negative breast cancer (TNBC) cell models, combining LY-411575 with the histone deacetylase (HDAC) inhibitor SAHA resulted in synergistic inhibition of cell survival and migration. acs.org The GSI was found to counteract the epithelial-to-mesenchymal transition (EMT) that can be induced by SAHA alone. acs.org Furthermore, a nanoparticle-based system designed for the co-delivery of LY-411575 and the chemotherapeutic agent paclitaxel (B517696) (PTX) demonstrated a synergistic cytotoxic effect on breast cancer cells. acs.org

T-cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models with both NOTCH1 mutations and ABL1 fusions, combining GSIs with the kinase inhibitor imatinib (B729) has shown synergistic antitumor effects. nih.govhaematologica.org

In the context of Alzheimer's disease, research has explored combining different mechanistic approaches to target Aβ pathology. One preclinical study in Tg2576 transgenic mice tested the combination of LY-411575 (to inhibit Aβ production) and gelsolin (to promote peripheral Aβ clearance). nih.gov While both agents were effective on their own in halting the progression of cerebral amyloid angiopathy (CAA), the combination did not produce any additive or synergistic effects. nih.gov

Future Research Directions and Unaddressed Academic Questions for Ly 411575 Isomer 3

Refined Understanding of Off-Target Interactions Beyond Notch

While LY-411575 and its isomers are well-characterized for their potent inhibition of gamma-secretase and subsequent modulation of the Notch signaling pathway, a comprehensive understanding of their interactions with other cellular targets remains an area for deeper investigation. Future research should focus on identifying and characterizing any off-target effects of LY-411575 isomer 3. This will be crucial for its utility as a precise research tool, ensuring that observed biological effects can be confidently attributed to the inhibition of gamma-secretase. Advanced proteomics and chemoproteomics approaches could be employed to systematically screen for unintended binding partners.

Exploration of this compound in Emerging Disease Models Requiring Gamma-Secretase or Notch Modulation

The role of gamma-secretase and Notch signaling is implicated in a growing number of pathologies beyond their traditionally studied roles in Alzheimer's disease and cancer. Future studies should explore the utility of this compound in a variety of emerging disease models. medchemexpress.com This includes certain neurological disorders, where dysfunctional intracortical inhibition may be a factor, and conditions where the Notch pathway is aberrantly activated. medchemexpress.com Investigating the effects of this specific isomer in novel contexts, such as certain viral infections or fibrotic diseases, could uncover new therapeutic applications for gamma-secretase inhibitors.

Advancements in Stereoselective Synthesis for Enhanced Isomer Specificity in Research Tools

The existence of multiple isomers of LY-411575, including isomer 1, isomer 2, and isomer 3, underscores the importance of stereochemistry in its biological activity. medchemexpress.commedchemexpress.com Future research in synthetic organic chemistry should aim to develop more efficient and highly stereoselective synthetic routes to access each isomer with high purity. This will not only facilitate the production of research-grade this compound but also enable a more precise evaluation of the structure-activity relationship of each isomer. Enhanced synthetic methods will be critical for producing the specific tools needed to dissect the nuanced roles of gamma-secretase in health and disease.

Integration into High-Throughput Screening Platforms for Novel Target Discovery

This compound, as a potent and specific modulator of a key cellular enzyme, is an ideal candidate for integration into high-throughput screening (HTS) platforms. Such screens could be designed to identify novel substrates of gamma-secretase or to discover other proteins that functionally interact with the gamma-secretase complex. By using this compound to selectively inhibit gamma-secretase activity in a high-throughput format, researchers can uncover previously unknown components of the pathways it regulates, potentially revealing new drug targets.

Development of Next-Generation Research Probes Based on the this compound Scaffold

The chemical scaffold of this compound provides a valuable starting point for the design and synthesis of next-generation research probes. These probes could be modified with various tags, such as fluorescent dyes, biotin (B1667282), or photo-affinity labels, to enable advanced biochemical and imaging studies. For example, a fluorescently labeled version of this compound could be used to visualize the subcellular localization of the gamma-secretase complex in real-time. Photo-affinity probes could be employed to covalently label and identify the specific subunits of the gamma-secretase complex that this compound binds to.

Elucidation of Specific Conformational Binding Mechanisms within the Gamma-Secretase Complex

A fundamental and still not fully understood aspect of gamma-secretase inhibition is the precise molecular mechanism by which inhibitors like this compound bind to the multi-subunit enzyme complex. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), should be employed to determine the co-crystal structure of this compound in complex with gamma-secretase. This would provide invaluable insights into the specific amino acid residues and conformational changes involved in its inhibitory action. Such knowledge is essential for the rational design of future gamma-secretase modulators with improved potency and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.